- Preparation of substituted pyrimidines as PI3K kinase inhibitors useful in the treatment of cancer, China, , ,
Cas no 944401-57-4 (5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine)

944401-57-4 structure
Produktname:5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
CAS-Nr.:944401-57-4
MF:C12H16BF3N2O2
MW:288.073853492737
MDL:MFCD12923420
CID:834825
PubChem ID:57416499
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-Pyridinamine
- 2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-ami
- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridinamine (ACI)
- [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)-2-pyridyl]amine
- 5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine
- MFCD12923420
- 5-(4,4,5,5-TetraMethyl-1,3,2-dioxaborolan-2-yl)-4-trifluoroMethylpyridin-2-amine
- 944401-57-4
- C12H16BF3N2O2
- BS-17911
- BCP18558
- RB2102
- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
- CS-M0295
- AKOS015998590
- FT-0686181
- 4-(trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridm-2-amine
- SCHEMBL855843
- DTXSID30726165
- SB82299
- A859425
- (6-AMINO-4-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER
- A1-22024
-
- MDL: MFCD12923420
- Inchi: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)8-6-18-9(17)5-7(8)12(14,15)16/h5-6H,1-4H3,(H2,17,18)
- InChI-Schlüssel: AHNBKJSRXQDYEO-UHFFFAOYSA-N
- Lächelt: FC(C1C=C(N)N=CC=1B1OC(C)(C)C(C)(C)O1)(F)F
Berechnete Eigenschaften
- Genaue Masse: 288.12600
- Monoisotopenmasse: 288.1256924g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 4
- Schwere Atomanzahl: 20
- Anzahl drehbarer Bindungen: 2
- Komplexität: 360
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 57.4Ų
Experimentelle Eigenschaften
- Dichte: 1.23
- Wasserteilungskoeffizient: Slightly soluble in water.
- PSA: 57.37000
- LogP: 2.56300
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H39
- Warnhinweis: P280,P264,P305+P351+P338,P337+P313
-
Identifizierung gefährlicher Stoffe:
- Lagerzustand:Keep in dark place,Sealed in dry,2-8°C
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Zolldaten
- HS-CODE:2934999090
- Zolldaten:
China Zollkodex:
2934999090Übersicht:
2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%
Deklarationselemente:
Produktname, Komponenteninhalt, Verwendung für
Zusammenfassung:
2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Ambeed | A701998-250mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 250mg |
$70.0 | 2025-02-27 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-50mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | ≥95.0% | 50mg |
¥229.90 | 2023-09-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-50mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 50mg |
409.0CNY | 2021-08-04 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ST033-250mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 250mg |
1635CNY | 2021-05-08 | |
Matrix Scientific | 071071-500mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine, 97% |
944401-57-4 | 97% | 500mg |
$440.00 | 2023-09-08 | |
abcr | AB332470-1 g |
2-Amino-4-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |
944401-57-4 | 95% | 1g |
€581.00 | 2023-04-26 | |
Fluorochem | 212880-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 95% | 1g |
£434.00 | 2022-03-01 | |
Alichem | A029186184-1g |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 1g |
$386.88 | 2023-08-31 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A128909-250mg |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | ≥95.0% | 250mg |
¥699.90 | 2023-09-04 | |
1PlusChem | 1P003MLL-100mg |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine |
944401-57-4 | 97% | 100mg |
$33.00 | 2025-02-20 |
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 10 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 24 h, rt → 115 °C
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referenz
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 15 min, rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt
1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C; 115 °C → rt
Referenz
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt
Referenz
- Pyridine derivatives as PI3K inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: N,N-Dimethylaniline ; 5 h, 120 °C
Referenz
- Preparation of triazine compounds as antitumor agent, China, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C; 115 °C → rt
Referenz
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 24 h, rt → 115 °C
Referenz
- Preparation of pyrimidine compounds as PI3K inhibitors, China, , ,
Herstellungsverfahren 8
Reaktionsbedingungen
Referenz
- Method of inhibiting hamartoma tumor cells, United States, , ,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 115 °C
Referenz
- Preparation of heterocyclic compounds as biogenic amine transport modulators, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
Referenz
- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, United Kingdom, , ,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referenz
- Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating CancerACS Medicinal Chemistry Letters, 2011, 2(10), 774-779,
Herstellungsverfahren 12
Reaktionsbedingungen
Referenz
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C
Referenz
- Triazine, pyrimidine and pyridine analogs and their use as therapeutic agents and diagnostic probes and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 16 h, 100 °C
Referenz
- Mechanistic target of rapamycin signaling pathway inhibitors, therapeutic applications, and preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; overnight, 100 °C
Referenz
- Quinazolines and azaquinazolines as dual inhibitors of RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/mTOR pathways and their preparation, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Pi 3-kinase inhibitors and methods of their use, United States, , ,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt
1.2 Reagents: Water Solvents: Ethyl acetate
1.2 Reagents: Water Solvents: Ethyl acetate
Referenz
- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Raw materials
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Preparation Products
5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Verwandte Literatur
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:944401-57-4)5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:944401-57-4)5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine

Reinheit:99%
Menge:1g
Preis ($):260.0